molecular formula C8H10Se2 B14668096 Benzene, 1,4-bis(methylseleno)- CAS No. 40400-26-8

Benzene, 1,4-bis(methylseleno)-

Cat. No.: B14668096
CAS No.: 40400-26-8
M. Wt: 264.1 g/mol
InChI Key: ZVIHLTKFTJYQBB-UHFFFAOYSA-N
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Description

Benzene, 1,4-bis(methylseleno)- (C8H10Se2) is a disubstituted benzene derivative where two methylseleno (-SeCH3) groups occupy the para positions. This compound is of interest due to the unique electronic and steric properties imparted by selenium, which is larger and more polarizable than oxygen or sulfur.

Properties

CAS No.

40400-26-8

Molecular Formula

C8H10Se2

Molecular Weight

264.1 g/mol

IUPAC Name

1,4-bis(methylselanyl)benzene

InChI

InChI=1S/C8H10Se2/c1-9-7-3-5-8(10-2)6-4-7/h3-6H,1-2H3

InChI Key

ZVIHLTKFTJYQBB-UHFFFAOYSA-N

Canonical SMILES

C[Se]C1=CC=C(C=C1)[Se]C

Origin of Product

United States

Preparation Methods

Physical and Chemical Properties

Basic Physicochemical Properties

Table 1: Basic Properties of Benzene, 1,4-bis(methylseleno)-

Property Value Reference
Molecular Formula C8H10Se2
Molecular Weight 264.08 g/mol
CAS Registry Number 40400-26-8
IUPAC Standard InChIKey ZVIHLTKFTJYQBB-UHFFFAOYSA-N
Physical State Presumed solid at room temperature -

The physical properties of this compound can be inferred by comparison with related organoselenium compounds. Like other para-substituted benzenes with heteroatom substituents, 1,4-bis(methylseleno)benzene is likely a crystalline solid at room temperature, potentially with a distinctive odor characteristic of organoselenium compounds.

Key Starting Materials for Synthesis

1,4-Dibromobenzene

1,4-Dibromobenzene represents a critical starting material for potential synthetic routes to 1,4-bis(methylseleno)benzene. This compound is described as "a white crystalline solid at room temperature, exhibiting a distinct aromatic odour" with a melting point of 87-89 °C. It is commercially available and serves as a versatile building block in organic synthesis.

Table 2: Properties of 1,4-Dibromobenzene

Property Value Reference
Molecular Formula C6H4Br2
Molecular Weight 235.91 g/mol
Melting Point 88.0-90.0 °C
Boiling Point 219 °C
Solubility Insoluble in water; soluble in chloroform, methanol, ethanol, toluene, benzene

Selenium Sources and Methylselenium Reagents

Synthetic Approaches for 1,4-bis(methylseleno)benzene

Nucleophilic Substitution Approach

A feasible synthetic route to 1,4-bis(methylseleno)benzene involves nucleophilic substitution of 1,4-dibromobenzene with an appropriate methylselenium nucleophile. This approach draws parallels to similar nucleophilic substitutions documented in the literature.

Search result describes "the nucleophilic substitution of 1,2-, 1,3- or 1,4-bis(bromomethyl)benzene with sodium azide," which provides a conceptual framework that could be adapted by substituting sodium methylselenolate for sodium azide.

The mechanism of nucleophilic aromatic substitution typically follows an addition-elimination pathway in which the nucleophile first attacks the aromatic ring, forming a resonance-stabilized intermediate (Meisenheimer complex), followed by elimination of the leaving group to restore aromaticity. This mechanism is described as "a two-step mechanism characterized by initial addition of the nucleophile to the aromatic ring, followed by loss of a halide anion from the negatively charged intermediate".

For successful nucleophilic aromatic substitution, the aromatic ring typically requires activation by electron-withdrawing groups. In the case of 1,4-dibromobenzene, the bromine atoms themselves provide some activation, but additional catalysis might be necessary.

Proposed Reaction Scheme
C6H4Br2 + 2 NaSeCH3 → C6H4(SeCH3)2 + 2 NaBr
Experimental Considerations

The success of this approach would likely depend on several factors:

  • Preparation of fresh sodium methylselenolate
  • Selection of an appropriate solvent system (typically polar aprotic solvents like DMF or DMSO)
  • Temperature control (typically elevated temperatures, 80-120°C)
  • Reaction time optimization
  • Exclusion of oxygen to prevent oxidation of selenium species

Copper-Catalyzed Coupling Approach

Copper-catalyzed coupling reactions offer another promising route for the synthesis of 1,4-bis(methylseleno)benzene. Search result describes a copper-catalyzed system utilizing "0.2 equiv of copper(II) sulfate pentahydrate, 0.4 equiv of sodium ascorbate and 0.4 equiv of ʟ-proline in acetonitrile/water as solvent" for nucleophilic substitution reactions.

This approach is particularly interesting as copper catalysis has been successful in forming carbon-heteroatom bonds in various systems. The copper catalyst likely facilitates the reaction by activating the aryl halide toward nucleophilic attack.

Proposed Reaction Conditions

Table 3: Proposed Reaction Conditions for Copper-Catalyzed Synthesis

Reagent/Condition Quantity/Value Notes
1,4-Dibromobenzene 1.0 equivalent Starting material
Sodium methylselenolate 2.2-3.0 equivalents Fresh preparation recommended
Copper(II) sulfate pentahydrate 0.2 equivalents Catalyst
Sodium ascorbate 0.4 equivalents Reducing agent
L-proline 0.4 equivalents Ligand
Solvent Acetonitrile/water Ratio can be optimized
Temperature 40-60°C May require optimization
Atmosphere Inert (argon or nitrogen) To prevent oxidation
Reaction time 6-24 hours Monitor by TLC or GC

Organometallic Approach

An organometallic approach represents a third potential synthetic route to 1,4-bis(methylseleno)benzene. This would involve generating a dilithiated or di-Grignard species from 1,4-dibromobenzene, followed by reaction with an appropriate selenium electrophile.

Characterization Methods

The characterization of 1,4-bis(methylseleno)benzene would typically involve various analytical techniques to confirm its structure and purity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H NMR : Expected to show a singlet for the aromatic protons (≈7.0-7.5 ppm) and a singlet for the methyl protons (≈2.0-2.5 ppm).
  • 13C NMR : Would display signals for aromatic carbons and methyl carbons.
  • 77Se NMR : Would provide specific information about the selenium environment.
Mass Spectrometry
  • Expected to show a molecular ion peak at m/z 264 corresponding to the molecular formula C8H10Se2.
  • Characteristic isotope pattern due to selenium isotopes (74Se, 76Se, 77Se, 78Se, 80Se, 82Se).
  • Fragmentation pattern might include loss of CH3 groups and selenium atoms.
Infrared Spectroscopy
  • C-H stretching (aromatic and aliphatic)
  • C=C aromatic ring vibrations
  • C-Se stretching vibrations

Physical Analysis

  • Melting point determination : To assess purity and for comparison with literature values.
  • Elemental analysis : To confirm the elemental composition (C, H, Se).

Chemical Reactions Analysis

Types of Reactions: Benzene, 1,4-bis(methylseleno)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield selenoxides, while substitution reactions can produce various substituted benzene derivatives.

Scientific Research Applications

Benzene, 1,4-bis(methylseleno)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organoselenium compounds.

    Biology: The compound’s selenium content makes it of interest in studies related to selenium’s biological roles and potential therapeutic applications.

    Medicine: Research is ongoing into the potential use of organoselenium compounds in pharmaceuticals, particularly for their antioxidant properties.

    Industry: It can be used in the development of materials with unique electronic or optical properties

Mechanism of Action

The mechanism of action of Benzene, 1,4-bis(methylseleno)- involves its interaction with various molecular targets and pathways. The methylseleno groups can participate in redox reactions, influencing cellular oxidative stress levels. This can affect various biological pathways, including those related to antioxidant defense and cellular signaling .

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

a. Benzene, 1,4-bis(methoxymethyl)- (CAS 6770-38-3)

  • Structure : Para-substituted with methoxymethyl (-OCH2OCH3) groups.
  • Regulatory Status : Subject to EPA reporting requirements under §721.80(q) due to significant new uses in industrial and consumer applications .
  • Comparison: The methoxymethyl substituent introduces strong electron-donating effects via oxygen, enhancing aromatic ring reactivity.

b. 1,4-Bis(4-methylstyryl)benzene

  • Structure : Styryl substituents (-CH=CH-C6H4-CH3) at para positions.
  • Optical Properties: Nanocrystals exhibit blue-shifted absorption (λmax ≈ 350 nm) and red-shifted emission (λem ≈ 450 nm) compared to THF solutions . Methylseleno derivatives may display broader absorption bands due to selenium’s heavy atom effect, enhancing intersystem crossing for triplet-state applications.

c. 1,4-Bis(3-carboxy-3-oxo-prop-1-enyl)benzene (bis-bp)

  • Structure : Carboxy-oxo substituents enable metal ion chelation.
  • Theoretical Properties: MP2/6-31G calculations predict high hyperpolarizability (β ≈ 1,200 × 10⁻³⁰ esu), making it suitable for NLO materials . Methylseleno analogues could exhibit even higher β values due to selenium’s larger atomic radius and enhanced electron delocalization .

Physical and Chemical Properties

Table 1: Comparative Properties of Para-Substituted Benzene Derivatives

Compound Substituent Molecular Weight (g/mol) Key Properties Applications
Benzene, 1,4-bis(methylseleno)- -SeCH3 249.08 High polarizability, moderate stability Catalysis, NLO materials
Benzene, 1,4-bis(methoxymethyl)- -OCH2OCH3 196.20 High reactivity, regulated use Polymer crosslinkers
1,4-Bis(4-methylstyryl)benzene -CH=CH-C6H4-CH3 310.43 Tunable optical properties Organic photovoltaics
1,4-Diisopropylbenzene -CH(CH3)2 162.27 High hydrophobicity, low polarity Solvents, fragrances

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